1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Description
This compound belongs to the benzimidazole carboxamide class, characterized by a bicyclic aromatic system with substitutions that modulate its physicochemical and pharmacological properties. The core structure includes a benzimidazole ring substituted at the 5-position with a (4-bromo-2-fluorophenyl)amino group, at the 6-position with a carboxamide linked to a 2-(tert-butoxy)ethoxy chain, and additional fluorine and methyl groups at the 4- and 1-positions, respectively. These modifications are designed to enhance target binding, solubility, and metabolic stability .
Properties
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methyl-N-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrF2N4O3/c1-21(2,3)30-7-8-31-27-20(29)13-10-16-19(25-11-28(16)4)17(24)18(13)26-15-6-5-12(22)9-14(15)23/h5-6,9-11,26H,7-8H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHRFHRSYBBMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)F)F)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106617 | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604812-70-5 | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604812-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Brom-2-fluorphenylamino)-4-fluor-N-[2-(1,1-dimethylethoxy)ethoxy]-1-methyl-1H-benzo[d]imidazol-6-carboxamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z4R9Y244 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with various aldehydes. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . This reaction is usually carried out in a solvent mixture under mild conditions, resulting in high yields of the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as NH3(CH2)4NH3SiF6, has been reported to enhance the efficiency and recyclability of the catalyst, making the process more sustainable . Additionally, microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: Benzoimidazole derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2 and HCl in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Benzoimidazole derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoimidazole derivative 1 involves its ability to interact with various molecular targets and pathways. For instance, as an anticancer agent, it can bind to nucleic acids and proteins, disrupting their function and leading to cell death . The compound’s structure allows it to act as a hydrogen donor or acceptor, facilitating interactions with drug targets involved in cancer progression . Additionally, benzimidazole derivatives can inhibit enzymes such as cyclooxygenase and lipoxygenase, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
Structural Differences :
- Halogen Substitution : Selumetinib features a 2-chlorophenyl group at the 5-position, whereas the target compound substitutes this with a 2-fluorophenyl group .
- Side Chain : Selumetinib’s carboxamide is linked to a 2-hydroxyethoxy group, while the target compound uses a 2-(tert-butoxy)ethoxy chain .
Physicochemical Properties :
Methyl 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1H-benzimidazole-6-carboxylate
Structural Differences :
Implications :
- The ester group may confer lower metabolic stability compared to the carboxamide, making the target compound more suitable for oral administration .
Tegoprazan Intermediate (1H-Benzimidazole-6-carboxamide, 4-hydroxy-N,N,2-trimethyl-1-(phenylmethyl))
Structural Differences :
Biological Activity
The compound 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl- is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their roles in various therapeutic areas, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory applications. This article reviews the biological activity of the specified compound, focusing on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a benzimidazole core with multiple substituents that enhance its biological activity. The presence of a bromo and fluoro group on the phenyl ring and an ethoxy substituent contribute to its pharmacological properties.
Anticancer Activity
Recent studies indicate that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The structure-activity relationship (SAR) suggests that modifications at the N-1 position can enhance anticancer activity significantly .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 3.1 |
| 2 | HCT116 | 4.4 |
| 3 | HEK293 | 5.3 |
Antimicrobial Activity
Benzimidazole compounds have also been evaluated for their antimicrobial properties. The compound in focus has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with specific substituents at the C-6 position have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Microbial Strain | MIC (mg/mL) |
|---|---|---|
| A | E. faecalis | 8 |
| B | S. aureus | 16 |
| C | E. coli | >1024 |
The mechanism behind the biological activity of benzimidazole derivatives often involves interaction with specific receptors or enzymes. For instance, some compounds act as nonpeptidic antagonists of angiotensin II AT(1) receptors, which are crucial in regulating blood pressure and fluid balance .
Additionally, the inhibition of certain enzymes involved in cell proliferation and survival pathways contributes to their anticancer effects . The presence of electron-withdrawing groups (like bromo and fluoro) enhances binding affinity to target proteins.
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Case Study on Antihypertensive Effects : A study demonstrated that a derivative similar to the compound effectively reduced blood pressure in spontaneously hypertensive rats, supporting its potential use as an antihypertensive agent .
- Anticancer Efficacy : Another study reported that a closely related benzimidazole derivative showed promising results in inhibiting tumor growth in xenograft models of breast cancer, indicating its potential for further development as an anticancer drug .
Q & A
Q. What are the key synthetic pathways for this compound, and what intermediates are critical for ensuring high yield?
Answer: The synthesis involves multi-step reactions, including:
- Condensation : Reacting 4-bromo-2-fluoroaniline with a benzimidazole-carboxamide precursor under basic conditions (e.g., potassium carbonate in acetonitrile) to form the anilino-benzimidazole core .
- Functionalization : Introducing the N-[2-(tert-butoxy)ethoxy] group via nucleophilic substitution, using tert-butyl-protected ethoxyamine intermediates .
Q. Critical Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 5-amino-1H-benzimidazole-6-carboxamide | Core scaffold for subsequent substitutions |
| 2 | 4-bromo-2-fluorophenyl isocyanate | Electrophile for introducing the aryl amino group |
| 3 | 2-(tert-butoxy)ethoxyamine | Protects the ethoxy group during synthesis |
Optimization : Yield improvements (≥60%) are achieved by controlling reaction temperatures (60–80°C) and using anhydrous solvents to minimize hydrolysis .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
Answer: Analytical Techniques :
- 1H NMR : Key peaks include δ 9.57 ppm (s, NH from benzimidazole), δ 7.95 ppm (d, aromatic protons), and δ 1.40 ppm (s, tert-butyl group) .
- ESI-MS : Molecular ion [M+H]+ at m/z 504.2 (calculated) confirms the molecular formula .
- HPLC : Purity >95% achieved via reverse-phase chromatography using a C18 column and acetonitrile/water gradient .
Q. How can computational methods optimize the synthesis and predict bioactivity?
Answer: Computational Strategies :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in key steps (e.g., amide bond formation) .
- Molecular Docking : Predict binding affinity to target enzymes (e.g., kinases) by simulating interactions between the compound’s fluorophenyl group and hydrophobic enzyme pockets .
Q. Example Workflow :
Use Gaussian 16 to calculate Gibbs free energy for intermediate formation.
Validate with experimental yields; adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
Answer: Methodological Approaches :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Control Experiments : Test metabolites (e.g., hydrolyzed tert-butyl group) to rule out degradation artifacts .
Q. Case Study :
| Assay Type | Result | Interpretation |
|---|---|---|
| Kinase Assay | IC50 = 50 nM | High target specificity |
| Cell Viability | IC50 = 2 µM | Off-target effects or poor membrane permeability |
Resolution : Modify the N-ethoxy group to enhance cellular uptake (e.g., replace tert-butyl with PEG linkers) .
Q. What structural modifications enhance the compound’s selectivity as a kinase inhibitor?
Answer: Structure-Activity Relationship (SAR) Insights :
| Modification | Effect |
|---|---|
| Fluorine at C4 | Increases metabolic stability by blocking cytochrome P450 oxidation . |
| tert-Butyloxyethoxy Chain | Enhances solubility without compromising kinase binding . |
| Bromo Substituent on Phenyl Ring | Improves hydrophobic interactions with ATP-binding pockets . |
Q. Experimental Design :
- Syntize analogs with chloro or methyl groups at the 4-bromo position.
- Test against kinase panels (e.g., EGFR, VEGFR) to quantify selectivity shifts .
Q. How should researchers design stability studies for this compound under physiological conditions?
Answer: Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via LC-MS for degradation products (e.g., tert-butyl cleavage) .
Light Sensitivity : Expose to UV (365 nm) and monitor absorbance changes at λ = 280 nm .
Q. Key Findings :
- Degradation <10% at pH 7.4 after 24h.
- Photoinstability observed; recommend amber vials for storage .
Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?
Answer: Models and Metrics :
- Caco-2 Cells : Measure apparent permeability (Papp) to predict intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes; calculate half-life (t1/2) using LC-MS quantification .
Q. Data Interpretation :
| Model | Result | Implication |
|---|---|---|
| Caco-2 | Papp = 8 × 10⁻⁶ cm/s | Moderate absorption |
| Microsomes | t1/2 = 45 min | Requires prodrug strategy for prolonged exposure |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
